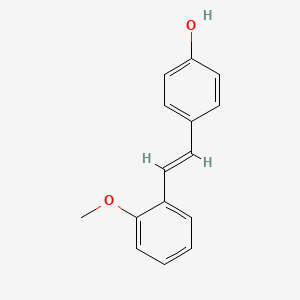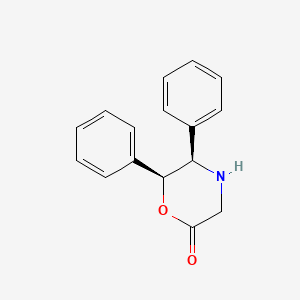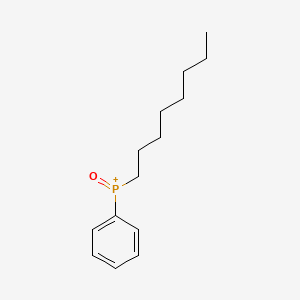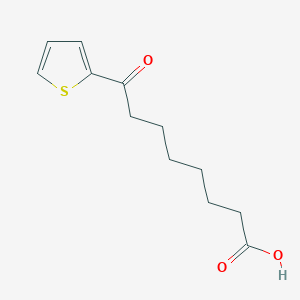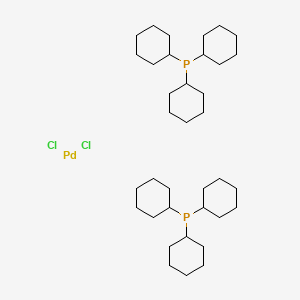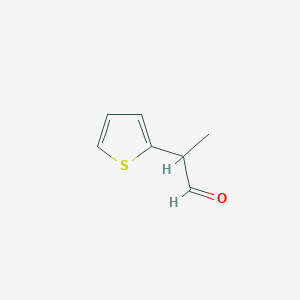![molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3](/img/structure/B1312398.png)
2-[1,1'-Biphenyl]-4-yl-1-ethanol
カタログ番号 B1312398
CAS番号:
37729-18-3
分子量: 198.26 g/mol
InChIキー: CLGLKAAXNFFWON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1,1’-Biphenyl]-4-yl-1-ethanol” is a chemical compound that is part of the biphenyl class . Biphenyl compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses .
Synthesis Analysis
The synthesis of similar biphenyl compounds has been reported in the literature. For instance, a series of 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates were synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .Molecular Structure Analysis
The molecular structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” can be inferred from related compounds. For example, the structure of biphenyl, an aromatic hydrocarbon with a molecular formula (C6H5)2, consists of two connected phenyl rings . The structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” would be similar, with an additional -CH2CH2OH group attached to one of the phenyl rings.科学的研究の応用
1. Antibacterial Activity Evaluation
- Application Summary: This compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activity against antibiotic-resistant bacteria .
- Methods of Application: The derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields were moderate to excellent (51–94% yield) .
- Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities .
2. Synthesis of Covalent Organic Frameworks
- Application Summary: This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
- Methods of Application: A building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), was used to fabricate dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene .
- Results: The synthesis resulted in COFs with hierarchical porosity, which have potential applications in various fields .
3. Synthesis of Fluorescent Layers in Organic Light-Emitting Diodes
- Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods of Application: The compound is used in the synthesis of the fluorescent layer. The specific methods of application can vary depending on the type of OLED being produced .
- Results: The use of biphenyl derivatives in the production of OLEDs can enhance the efficiency and lifespan of the devices .
4. Synthesis of Drugs and Agricultural Products
- Application Summary: Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs and agricultural products .
- Methods of Application: The specific methods of application can vary widely depending on the specific drug or agricultural product being synthesized .
- Results: The use of biphenyl derivatives in the synthesis of these products can enhance their effectiveness and safety .
5. Production of Polychlorinated Biphenyls
- Application Summary: Biphenyl compounds, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used as starting materials for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
- Methods of Application: The specific methods of application can vary depending on the type of PCB being produced .
- Results: The use of biphenyl derivatives in the production of PCBs has been significant in various industrial applications .
6. Aggregation-Induced Emission in Organic Light-Emitting Diodes
- Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used in the production of organic light-emitting diodes (OLEDs) that exhibit aggregation-induced emission (AIE) .
- Methods of Application: The compound is used in the synthesis of the light-emitting layer. The specific methods of application can vary depending on the type of OLED being produced .
- Results: The use of biphenyl derivatives in the production of OLEDs can enhance the efficiency and lifespan of the devices .
特性
IUPAC Name |
2-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLKAAXNFFWON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423710 |
Source


|
| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-4-yl-1-ethanol | |
CAS RN |
37729-18-3 |
Source


|
| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,6-Dichloro-4-methoxypyridazine
70952-62-4
2,7-Dichlorobenzo[d]thiazole
2942-23-6

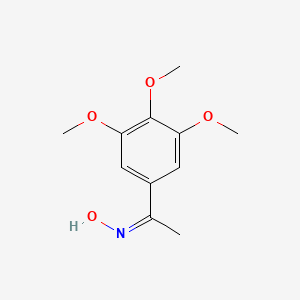
![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
